6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, iodo, nitro, and phenylsulfonyl, which contribute to its reactivity and versatility in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures that incorporate various organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine scaffold.
Introduction of Functional Groups: Subsequent steps involve the introduction of chloro, iodo, and nitro groups through electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Phenylsulfonylation: The phenylsulfonyl group is typically introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiolate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, DMF (dimethylformamide) as solvent.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of azido or thiol derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Oxidation of the phenylsulfonyl group to sulfonic acid derivatives.
Scientific Research Applications
6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is largely dependent on its interaction with molecular targets. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group, making it less versatile in certain chemical reactions.
6-Chloro-2-iodo-4-nitro-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the phenylsulfonyl group in 6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine distinguishes it from similar compounds, providing unique reactivity and potential for diverse applications in research and industry. This functional group enhances the compound’s solubility and ability to participate in a wider range of chemical reactions, making it a valuable tool in synthetic chemistry and drug development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodo-4-nitropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClIN3O4S/c14-11-7-10(18(19)20)9-6-12(15)17(13(9)16-11)23(21,22)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXTKPNLMIGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3[N+](=O)[O-])Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClIN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159887 | |
Record name | 6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227266-95-6 | |
Record name | 6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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